Kobusin

Übersicht

Beschreibung

Kobusin is a bisepoxylignan compound isolated from the plant Magnolia biondii Pamp. It is known for its ability to modulate chloride channel functions, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). This compound has shown potential in various biological activities, including anti-cancer, anti-diabetic, antimicrobial, antiparasitic, and antihypertensive effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kobusin can be synthesized through the isolation from natural sources such as Magnolia biondii Pamp. The isolation process involves extraction and purification techniques to obtain the pure compound. The synthetic route typically includes the use of solvents like dimethyl sulfoxide (DMSO) for dissolving the compound and preparing stock solutions .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources followed by purification processes. The compound is then formulated into various forms for research and potential therapeutic applications. The production process ensures high purity and consistency of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kobusin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation Epoxidderivate ergeben, während Reduktion zur Bildung von Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Kobusin exhibits several pharmacological activities, including:

- Calmodulin Inhibition : this compound acts as a calmodulin inhibitor, which plays a crucial role in cellular signaling pathways. This inhibition can affect various physiological processes, including muscle contraction and neurotransmitter release .

- Antiplasmodial Activity : Research indicates that this compound shows mild antiplasmodial activity, suggesting potential applications in treating malaria .

- Anti-inflammatory Effects : this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), which is involved in neuroinflammatory diseases. This suggests its potential use in conditions characterized by inflammation .

- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating its possible role in cancer therapy .

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on:

- Neuro-inflammatory Diseases : Due to its ability to inhibit iNOS and exhibit anti-inflammatory properties, this compound may be beneficial in the treatment of neuro-inflammatory conditions such as multiple sclerosis and Alzheimer's disease .

- Gastrointestinal Disorders : Studies have indicated that this compound can reduce gastrointestinal motility in mice and activate chloride channels in colonic epithelia, which could have implications for treating gastrointestinal disorders like irritable bowel syndrome (IBS) .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Wirkmechanismus

Kobusin exerts its effects by modulating the activity of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). It activates CFTR channel function and stimulates CaCC-mediated short-circuit currents. This compound also inhibits ANO1/CaCC-mediated currents, which contributes to its overall effect on chloride transport .

Vergleich Mit ähnlichen Verbindungen

Eudesmin: Another lignan compound with similar chloride channel modulating properties.

Sesamin: A furofuran lignan with comparable biological activities.

Magnolin: Known for its inhibitory effects on NF-κB/AP-1 pathways.

Uniqueness of Kobusin: this compound is unique due to its specific ability to modulate both CFTR and CaCC chloride channels. Its dual action on these channels makes it a valuable compound for research and potential therapeutic applications. Additionally, this compound’s inhibitory effects on ANO1/CaCC-mediated currents further distinguish it from other similar lignan compounds .

Biologische Aktivität

Kobusin, a lignan compound derived from various plant sources, particularly from the genus Magnolia, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its effects on chloride channels, anti-inflammatory properties, and potential therapeutic applications.

Overview of this compound

This compound is primarily known for its presence in Magnolia kobus and possesses a complex chemical structure that contributes to its biological effects. It is categorized under lignans, which are known for their antioxidant properties and potential health benefits.

Modulation of Chloride Channels

Recent studies have demonstrated that this compound significantly modulates chloride channel functions, particularly in the context of gastrointestinal physiology.

Key Findings:

- Activation of CFTR and CaCC Channels: this compound has been shown to activate cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). In experiments conducted using FRT cells transfected with human CFTR cDNA, this compound increased CFTR-mediated short-circuit currents in a dose-dependent manner .

- Inhibitory Effects on ANO1 Channels: this compound also exhibited inhibitory effects on ANO1 chloride channel activities in specific cell lines, indicating its dual role in chloride channel modulation .

Table 1: Effects of this compound on Chloride Channel Activity

| Channel Type | Activity Type | IC50 Value | Experimental Model |

|---|---|---|---|

| CFTR | Activation | Not specified | FRT cells |

| CaCC | Activation | Not specified | HT-29 cells |

| ANO1 | Inhibition | 100 μM | ANO1-expressing FRT cells |

Gastrointestinal Motility

In vivo studies have indicated that this compound can influence gastrointestinal motility. In a charcoal transit study performed on mice, this compound was found to mildly reduce gastrointestinal motility, suggesting potential therapeutic implications for conditions like constipation .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Markers

- A study highlighted that this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, demonstrating its potential as an anti-inflammatory agent .

Potential Therapeutic Applications

Given its biological activities, this compound presents several potential therapeutic applications:

- Gastrointestinal Disorders: Due to its modulation of chloride channels and effects on motility, this compound may be beneficial in treating gastrointestinal disorders such as irritable bowel syndrome (IBS) or constipation.

- Inflammatory Conditions: Its anti-inflammatory properties could make it a candidate for therapies aimed at reducing inflammation in diseases like rheumatoid arthritis or inflammatory bowel disease (IBD).

Eigenschaften

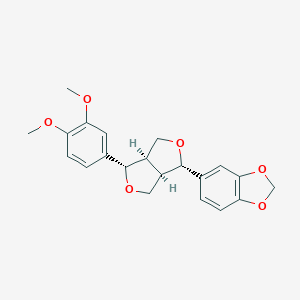

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOGQCSIVCQXBT-VUEDXXQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189723 | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36150-23-9 | |

| Record name | (+)-Kobusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36150-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kobusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kobusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOBUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUR4HUP6JQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.